Cas no 2136254-89-0 (tert-butyl N-(4-hydroxyadamantan-1-yl)carbamate)

Tert-butyl N-(4-hydroxyadamantan-1-yl)carbamate is a carbamate-protected adamantane derivative, notable for its rigid polycyclic structure and functional versatility. The tert-butyloxycarbonyl (Boc) group provides stability and selective deprotection capabilities, making it valuable in organic synthesis and medicinal chemistry. The 4-hydroxyadamantyl moiety enhances solubility and offers a reactive site for further derivatization. This compound is particularly useful in peptide synthesis, drug design, and material science due to its steric bulk and resistance to harsh conditions. Its well-defined reactivity and robust stability under acidic and basic conditions make it a preferred intermediate for constructing complex molecular architectures.
tert-butyl N-(4-hydroxyadamantan-1-yl)carbamate structure
2136254-89-0 structure
Product name:tert-butyl N-(4-hydroxyadamantan-1-yl)carbamate
CAS No:2136254-89-0
MF:C15H25NO3
Molecular Weight:267.363904714584
CID:5655500
PubChem ID:131972367

tert-butyl N-(4-hydroxyadamantan-1-yl)carbamate 化学的及び物理的性質

名前と識別子

    • EN300-27718406
    • tert-butyl N-(4-hydroxyadamantan-1-yl)carbamate
    • 2136254-89-0
    • SCHEMBL19420468
    • インチ: 1S/C15H25NO3/c1-14(2,3)19-13(18)16-15-6-9-4-10(7-15)12(17)11(5-9)8-15/h9-12,17H,4-8H2,1-3H3,(H,16,18)
    • InChIKey: GLUUEIRSOLERGT-UHFFFAOYSA-N
    • SMILES: OC1C2CC3CC1CC(C3)(C2)NC(=O)OC(C)(C)C

計算された属性

  • 精确分子量: 267.18344366g/mol
  • 同位素质量: 267.18344366g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 371
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 58.6Ų
  • XLogP3: 2.1

tert-butyl N-(4-hydroxyadamantan-1-yl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-27718406-0.05g
tert-butyl N-(4-hydroxyadamantan-1-yl)carbamate
2136254-89-0 95.0%
0.05g
$744.0 2025-03-20
Enamine
EN300-27718406-0.5g
tert-butyl N-(4-hydroxyadamantan-1-yl)carbamate
2136254-89-0 95.0%
0.5g
$849.0 2025-03-20
Enamine
EN300-27718406-0.1g
tert-butyl N-(4-hydroxyadamantan-1-yl)carbamate
2136254-89-0 95.0%
0.1g
$779.0 2025-03-20
Enamine
EN300-27718406-0.25g
tert-butyl N-(4-hydroxyadamantan-1-yl)carbamate
2136254-89-0 95.0%
0.25g
$814.0 2025-03-20
Enamine
EN300-27718406-2.5g
tert-butyl N-(4-hydroxyadamantan-1-yl)carbamate
2136254-89-0 95.0%
2.5g
$1735.0 2025-03-20
Enamine
EN300-27718406-5.0g
tert-butyl N-(4-hydroxyadamantan-1-yl)carbamate
2136254-89-0 95.0%
5.0g
$2566.0 2025-03-20
Enamine
EN300-27718406-5g
tert-butyl N-(4-hydroxyadamantan-1-yl)carbamate
2136254-89-0
5g
$2566.0 2023-09-10
Enamine
EN300-27718406-10g
tert-butyl N-(4-hydroxyadamantan-1-yl)carbamate
2136254-89-0
10g
$3807.0 2023-09-10
Enamine
EN300-27718406-1.0g
tert-butyl N-(4-hydroxyadamantan-1-yl)carbamate
2136254-89-0 95.0%
1.0g
$884.0 2025-03-20
Enamine
EN300-27718406-10.0g
tert-butyl N-(4-hydroxyadamantan-1-yl)carbamate
2136254-89-0 95.0%
10.0g
$3807.0 2025-03-20

tert-butyl N-(4-hydroxyadamantan-1-yl)carbamate 関連文献

tert-butyl N-(4-hydroxyadamantan-1-yl)carbamateに関する追加情報

Comprehensive Overview of tert-butyl N-(4-hydroxyadamantan-1-yl)carbamate (CAS No. 2136254-89-0)

The compound tert-butyl N-(4-hydroxyadamantan-1-yl)carbamate (CAS No. 2136254-89-0) is a specialized organic molecule with significant applications in pharmaceutical and chemical research. Its unique structure, featuring an adamantane core modified with a hydroxy group and a tert-butyl carbamate moiety, makes it a valuable intermediate in drug discovery. Researchers are increasingly interested in this compound due to its potential role in synthesizing novel therapeutics, particularly in the fields of neurology and antiviral treatments.

One of the key reasons for the growing attention toward tert-butyl N-(4-hydroxyadamantan-1-yl)carbamate is its relevance to adamantane derivatives, which are widely studied for their bioactivity. Adamantane-based compounds have been explored for their ability to enhance drug delivery systems and improve metabolic stability. The presence of the hydroxyadamantane group in this compound further expands its utility, as hydroxylation often improves solubility and binding affinity in biological systems.

In recent years, the demand for carbamate-protected intermediates like tert-butyl N-(4-hydroxyadamantan-1-yl)carbamate has surged, driven by advancements in peptide synthesis and medicinal chemistry. The tert-butyloxycarbonyl (Boc) group is a cornerstone in protecting amine functionalities during multi-step synthetic processes. This compound’s stability and ease of deprotection under mild acidic conditions make it a preferred choice for researchers developing complex molecular architectures.

Another area where CAS No. 2136254-89-0 garners interest is in the study of neurodegenerative diseases. Adamantane derivatives are known to interact with central nervous system targets, and modifications like those in this compound could lead to breakthroughs in treating conditions such as Alzheimer’s and Parkinson’s diseases. The hydroxyadamantane moiety, in particular, is being investigated for its potential to cross the blood-brain barrier, a critical factor in CNS drug development.

From a synthetic chemistry perspective, tert-butyl N-(4-hydroxyadamantan-1-yl)carbamate exemplifies the convergence of robustness and versatility. Its synthesis typically involves the reaction of 4-hydroxyadamantan-1-amine with di-tert-butyl dicarbonate, a well-established method for introducing Boc protection. The compound’s crystalline nature and moderate solubility in organic solvents facilitate its purification and handling in laboratory settings.

The pharmaceutical industry’s shift toward highly functionalized intermediates has further elevated the importance of this compound. With the rise of targeted drug delivery and personalized medicine, molecules like tert-butyl N-(4-hydroxyadamantan-1-yl)carbamate are pivotal in designing drugs with improved efficacy and reduced side effects. Its structural features align with modern trends in drug design, such as the incorporation of rigid, three-dimensional scaffolds to enhance receptor binding.

Environmental and regulatory considerations also play a role in the compound’s appeal. Unlike many volatile or hazardous intermediates, tert-butyl N-(4-hydroxyadamantan-1-yl)carbamate exhibits favorable safety profiles, making it suitable for large-scale production under current Good Manufacturing Practices (cGMP). This aligns with the industry’s push for green chemistry and sustainable synthesis methods.

In summary, tert-butyl N-(4-hydroxyadamantan-1-yl)carbamate (CAS No. 2136254-89-0) stands at the intersection of innovation and practicality. Its applications span drug discovery, material science, and beyond, driven by the unique properties of the adamantane framework and the versatility of the Boc-protecting group. As research continues to uncover new therapeutic avenues, this compound is poised to remain a critical tool for chemists and pharmacologists worldwide.

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